8-Methoxy-2-methyl-4(3H)-quinazolinone
Overview
Description
8-Methoxy-2-methyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-2-methyl-4(3H)-quinazolinone is the mitochondria . The compound has been found to inhibit basal oxygen consumption rate in isolated mitochondria from Medicago sativa seedlings .
Mode of Action
This compound interacts with its target, the mitochondria, by causing serious damage to their membrane potential (Δ Ψ m) in percentages greater than 50% at concentrations lower than 2 mM . This interaction results in the inhibition of the basal oxygen consumption rate .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of basal oxygen consumption and serious damage to the mitochondrial membrane potential . These effects suggest that the compound may have cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with methanol and methyl iodide to introduce the methoxy and methyl groups, respectively .
Industrial Production Methods
Industrial production of 8-Methoxy-2-methyl-3H-quinazolin-4-one follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3H-quinazolin-4-one: Lacks the methoxy group, which may affect its biological activity.
8-Hydroxy-2-methyl-3H-quinazolin-4-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
8-Methoxy-3H-quinazolin-4-one: Lacks the methyl group, which can influence its reactivity and biological effects
Uniqueness
8-Methoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
8-methoxy-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444674 | |
Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-45-0 | |
Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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